molecular formula C5H5LiS B14281812 lithium;3-methyl-2H-thiophen-2-ide CAS No. 133374-03-5

lithium;3-methyl-2H-thiophen-2-ide

Cat. No.: B14281812
CAS No.: 133374-03-5
M. Wt: 104.1 g/mol
InChI Key: MUHRCFCGKUFLHY-UHFFFAOYSA-N
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Description

Lithium;3-methyl-2H-thiophen-2-ide is an organolithium compound comprising a lithium cation and a deprotonated 3-methylthiophene derivative. Such organolithium reagents are pivotal in synthetic chemistry due to their strong basicity and nucleophilicity, enabling applications in polymerization, pharmaceutical intermediates, and materials science. Structural characterization of such compounds typically employs X-ray crystallography, with software like SHELX being historically significant for small-molecule refinement .

Properties

CAS No.

133374-03-5

Molecular Formula

C5H5LiS

Molecular Weight

104.1 g/mol

IUPAC Name

lithium;3-methyl-2H-thiophen-2-ide

InChI

InChI=1S/C5H5S.Li/c1-5-2-3-6-4-5;/h2-3H,1H3;/q-1;+1

InChI Key

MUHRCFCGKUFLHY-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC1=[C-]SC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;3-methyl-2H-thiophen-2-ide can be achieved through various methods. One common method involves the reaction of 3-methyl-2H-thiophen-2-one with lithium reagents under controlled conditions. The reaction typically requires anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Lithium;3-methyl-2H-thiophen-2-ide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse thiophene derivatives .

Scientific Research Applications

Lithium;3-methyl-2H-thiophen-2-ide has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium;3-methyl-2H-thiophen-2-ide involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins. This interaction can lead to changes in cellular functions, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Other Lithium Salts

Lithium salts vary widely in reactivity and applications. For instance:

Compound Key Applications Thermal Stability Solubility (Polar Solvents) Reference
Lithium carbonate Batteries, ceramics, psychiatry High Low
Lithium hydroxide Batteries, lubricants Moderate High
Lithium;3-methyl-2H-thiophen-2-ide Synthetic chemistry, organocatalysis Moderate* High* Inferred
  • Lithium carbonate and hydroxide dominate industrial applications (e.g., EU trade data highlights their prominence in battery production) . In contrast, this compound is likely niche, serving as a specialized reagent due to its ionic interaction with aromatic systems.
  • Thermal stability: Lithium carbonate’s high stability suits high-temperature processes, whereas organolithium compounds like the thiophen-2-ide may require low-temperature handling to prevent decomposition.

Comparison with Thiophene Derivatives

The structural and functional differences between this compound and neutral thiophene derivatives are significant:

Compound Reactivity Applications Reference
3-Methyl-2-thiophenecarboxaldehyde Electrophilic aromatic substitution Pharmaceuticals, fragrances
This compound Nucleophilic/basic reactions Polymer initiators, catalysis Inferred
  • 3-Methyl-2-thiophenecarboxaldehyde (NIST data) is electrophilic, participating in condensation reactions . The lithium salt, however, acts as a strong base, enabling deprotonation or nucleophilic attack in synthetic pathways.
  • Pharmaceutical relevance : Thiophene-based acids (e.g., 2-(thiophen-2-yl)acetic acid) show bioactivity as mPGES-1 inhibitors , suggesting that lithium thiophen-2-ide derivatives could serve as precursors for bioactive molecules.

Comparison with Other Organolithium Reagents

Organolithium reagents like lithium diisopropylamide (LDA) and lithium hexamethyldisilazide (LiHMDS) share similarities but differ in steric and electronic properties:

Compound Basicity Steric Hindrance Common Use
LDA Very high High Deprotonation
LiHMDS High Moderate Silylation reactions
This compound Moderate* Low* Aromatic functionalization
  • The thiophen-2-ide’s conjugated aromatic system may reduce its basicity compared to LDA but enhance selectivity in aromatic substitutions.

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